2-thioacetyl MAGE
Description
2-thioacetyl MAGE (1-{[(2R)-1-(hexadecyloxy)-3-hydroxypropan-2-yl]sulfanyl}ethan-1-one) is a synthetic thioester compound with the molecular formula C21H42O3S and a molecular weight of 374.6 g/mol . It is structurally characterized by a hexadecyloxy chain, a hydroxyl group, and a thioacetyl moiety. This compound is stable as a solution in methyl acetate at -80°C for ≥1 year and serves as a critical substrate for KIAA1363, a 2-acetyl monoacylglyceryl ether hydrolase implicated in cancer cell survival and proliferation . Its role in modulating lipid metabolism pathways makes it a focus in oncology research, particularly for studying enzyme inhibition and therapeutic targeting .
Properties
IUPAC Name |
S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRNWWBXZOALQ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440190 | |
| Record name | 2-thioacetyl MAGE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112014-15-0 | |
| Record name | 2-thioacetyl MAGE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycerol Backbone Preparation
The synthesis begins with a chiral glycerol derivative to ensure retention of the S-configuration. Isopropylidene-protected glycerol is a common starting material, enabling selective functionalization at the sn-1 and sn-3 positions.
Key Steps:
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Protection : (S)-Isopropylidene glycerol is prepared by reacting glycerol with acetone under acid catalysis, protecting the sn-1 and sn-2 hydroxyl groups.
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Alkylation : The sn-3 hydroxyl is alkylated with 1-bromohexadecane in the presence of a base (e.g., NaH) and a phase-transfer catalyst (e.g., hexadecyltrimethylammonium chloride). This step introduces the hydrophobic hexadecyl ether chain.
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Deprotection : Acidic hydrolysis (e.g., HCl in THF) removes the isopropylidene group, yielding a diol intermediate with the hexadecyl ether at sn-1.
Thioacetylation at the sn-2 Position
The free hydroxyl group at sn-2 is converted to a thioester via nucleophilic acyl substitution. Two primary methods are employed:
Method 1: Direct Thioacetylation with Thioacetic Acid
Method 2: Tosylate Intermediate Displacement
Stereochemical Control and Purification
The S-configuration at sn-2 is preserved by using enantiomerically pure starting materials or asymmetric synthesis techniques. Chiral HPLC or enzymatic resolution ensures >98% enantiomeric excess. Final purification involves:
Analytical Data and Characterization
Table 1: Spectroscopic Data for this compound
Challenges and Optimization
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Solubility Issues : The hexadecyl chain imparts hydrophobicity, necessitating polar aprotic solvents (DMF, THF) during synthesis.
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Thioester Stability : Thioesters are prone to hydrolysis; reactions must be conducted under anhydrous conditions.
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Scale-Up Limitations : Low yields in displacement reactions (Method 2) are mitigated by using excess KSAc (2.5 equiv) and prolonged reaction times .
Chemical Reactions Analysis
Types of Reactions
2-thioacetyl MAGE undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The alkyl chain can undergo substitution reactions, particularly at the terminal hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Medicinal Chemistry
Drug Synthesis Intermediate
2-Thioacetyl MAGE serves as an intermediate in the synthesis of drugs, particularly those targeting cancer. It has been noted for its role in facilitating the development of therapeutic agents that can specifically target tumor-associated antigens like MAGE proteins. For instance, the engineered T-cell receptor (TCR) targeting MAGE-A4 demonstrates the potential of this compound in creating highly specific therapeutic agents for cancer immunotherapy.
Enzyme Activity Studies
This compound is utilized as a colorimetric substrate for KIAA1363, an enzyme critical for the survival of certain cancer cell lines. It allows researchers to perform activity and inhibition studies, providing insights into the enzyme's role in cancer biology and potential therapeutic interventions .
Biotechnology
Genome Engineering
The versatility of this compound extends to genome engineering applications. The compound can be integrated into multiplex automated genome engineering (MAGE) systems, which allow for simultaneous modifications at multiple genomic loci. This capability is crucial for optimizing metabolic pathways in microorganisms used for industrial production of biofuels, chemicals, and pharmaceuticals .
Synthetic Biology
In synthetic biology, this compound aids in the design of synthetic genomes and the engineering of microbial strains for enhanced production efficiency. Its incorporation into metabolic pathways can lead to significant improvements in yield and productivity of desired compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2-thioacetyl MAGE involves its interaction with the enzyme KIAA1363. The compound acts as a substrate for this enzyme, which catalyzes the hydrolysis of the thioester bond, releasing a free thiol group . This enzymatic activity is crucial for the regulation of ether lipid signaling pathways, which play a significant role in cancer cell survival and proliferation .
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Substrate Specificity: this compound’s thioester group is critical for KIAA1363 recognition, distinguishing it from non-thioester analogs like MAGE-n .
- Therapeutic Potential: SJ1008066’s nanomolar-range IC₅₀ highlights its superiority over traditional substrates like this compound for targeted cancer therapy .
- Safety Limitations : Thio-containing compounds generally require stringent handling protocols, as seen in 2-(tetradecylthio)acetic acid and methyl 2-thienylacetate .
Biological Activity
2-Thioacetyl MAGE (S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl] ethanethioate) is a thioester compound with significant biological relevance, particularly in cancer research. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays and therapeutic investigations.
- Molecular Formula : C21H42O3S
- Molecular Weight : 374.62 g/mol
- CAS Number : 112014-15-0
This compound primarily acts as a substrate for the enzyme KIAA1363 (also known as neutral cholesterol ester hydrolase 1). This enzyme plays a crucial role in lipid metabolism and is highly expressed in various cancer cell lines. The hydrolysis of the thioester bond by KIAA1363 releases a free thiol group, which can participate in further biochemical reactions .
Enzymatic Interaction
The interaction of this compound with KIAA1363 has been extensively studied, highlighting its potential in cancer therapy:
- Substrate for KIAA1363 : The compound serves as a colorimetric substrate for KIAA1363, facilitating the study of ether lipid signaling pathways involved in cancer progression.
- Inhibition Studies : Research has demonstrated that inhibiting KIAA1363 can alter cancer cell survival, suggesting that this compound may be used to investigate therapeutic strategies targeting lipid metabolism in tumors .
Case Studies
Several case studies have explored the biological effects of this compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to altered lipid profiles and reduced proliferation rates, indicating its potential as an anti-cancer agent.
- In Vivo Models : Animal studies have demonstrated that administration of this compound can inhibit tumor growth by modulating lipid metabolism pathways linked to KIAA1363 activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Primary Action | Unique Features |
|---|---|---|---|
| This compound | Thioester | Substrate for KIAA1363 | Specific interaction with cancer cells |
| 2-Acetyl MAGE | Ester | Lipid metabolism | Lacks thioester group |
| S-Acetylglutathione | Thioester | Antioxidant activity | Different structural properties |
Research Findings
Recent research findings emphasize the importance of this compound in understanding lipid signaling:
- Lipid Biochemistry : Studies indicate that this compound aids in elucidating the roles of ether lipids in cellular processes and diseases.
- Cancer Therapeutics : Ongoing investigations are exploring its potential as a therapeutic agent targeting KIAA1363 in various cancers, particularly those characterized by dysregulated lipid metabolism .
Q & A
Q. How can off-target effects of this compound be distinguished from specific interactions?
- Methodological Answer : Use thermal proteome profiling (TPP) to identify off-target protein binding. Combine RNA-seq with chemical proteomics (e.g., activity-based protein profiling, ABPP) to map pathway perturbations. Validate findings with rescue experiments (e.g., siRNA knockdown of putative targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
